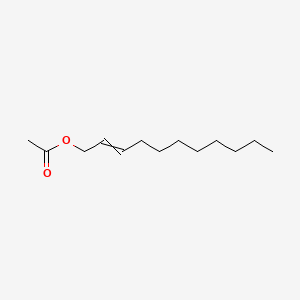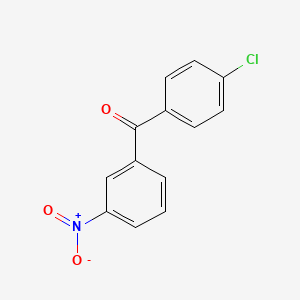
4-Chloro-3'-nitrobenzophenone
Overview
Description
4-Chloro-3’-nitrobenzophenone is an organic compound with the molecular formula C₁₃H₈ClNO₃ and a molecular weight of 261.66 g/mol . It is a derivative of benzophenone, where the phenyl ring is substituted with a chlorine atom at the 4-position and a nitro group at the 3’-position. This compound is known for its applications in organic synthesis and material science.
Mechanism of Action
Target of Action
It’s known that the compound is used in the growth of large size good quality crystals for industrial growth of devices .
Mode of Action
It’s known that the compound can be used to grow large size single crystals, which have applications in various industries .
Biochemical Pathways
The compound is primarily used in the growth of large size good quality crystals
Result of Action
It’s known that the compound can be used to grow large size single crystals, which have applications in various industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3’-nitrobenzophenone can be synthesized through a Friedel-Crafts acylation reaction. The process involves the reaction of 3-nitrobenzoyl chloride with chlorobenzene in the presence of anhydrous aluminum chloride as a catalyst . The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst.
Industrial Production Methods
In industrial settings, the production of 4-Chloro-3’-nitrobenzophenone may involve large-scale Friedel-Crafts acylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents such as dichloromethane or chloroform can aid in the dissolution of reactants and the removal of by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3’-nitrobenzophenone undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Chloro-3’-aminobenzophenone.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Oxidation: Oxidized derivatives of benzophenone.
Scientific Research Applications
4-Chloro-3’-nitrobenzophenone has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of organic crystals with specific optical properties.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules that can be used in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3’-aminobenzophenone: Similar structure but with an amino group instead of a nitro group.
4-Nitrobenzophenone: Lacks the chlorine substitution.
3-Nitrobenzophenone: Nitro group is positioned differently.
Uniqueness
4-Chloro-3’-nitrobenzophenone is unique due to the presence of both a chlorine atom and a nitro group on the benzophenone structure. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and material science .
Properties
IUPAC Name |
(4-chlorophenyl)-(3-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(8-10)15(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANOJUMUCWLVTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354253 | |
| Record name | 4-CHLORO-3'-NITROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62810-38-2 | |
| Record name | 4-CHLORO-3'-NITROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key optical properties of 4-chloro-3-nitrobenzophenone that make it interesting for materials science?
A1: 4-chloro-3-nitrobenzophenone exhibits promising optical characteristics. Research indicates a cutoff wavelength determined through optical studies [] and a calculated optical band gap of 2.7 eV []. Additionally, its refractive index (n), extinction coefficient (K), and real (εr) and imaginary (εi) components of the dielectric constant have been determined as functions of photon energy []. These findings suggest potential applications in areas like optoelectronics.
Q2: How has the crystal structure of 4-chloro-3-nitrobenzophenone been characterized?
A2: Single crystal X-ray diffraction analysis has confirmed the crystal structure of 4-chloro-3-nitrobenzophenone []. It crystallizes in the orthorhombic system with unit cell dimensions of a = 12.9665(11) Å, b = 7.4388(6) Å, c = 24.336(2) Å, and α = β = γ = 90° []. This detailed structural information is crucial for understanding its physical and chemical properties.
Q3: What crystal growth techniques have been successfully employed for 4-chloro-3-nitrobenzophenone?
A3: Researchers have successfully grown single crystals of 4-chloro-3-nitrobenzophenone using two distinct methods:
- Vertical Bridgman technique: This method has produced crystals with dimensions reaching 49 mm in length and 10 mm in diameter [].
- Controlled evaporation from acetone solution: This solution-based technique offers an alternative route for crystal growth [].
Q4: What analytical techniques have been used to characterize 4-chloro-3-nitrobenzophenone?
A4: A combination of techniques has provided a comprehensive understanding of 4-chloro-3-nitrobenzophenone:
- Powder X-ray diffraction (PXRD): This technique confirmed the crystalline nature and provided structural information [].
- High-resolution X-ray diffraction (HRXRD): This method assessed the crystalline perfection of the grown crystals [].
- Fourier-transform infrared spectroscopy (FT-IR): This analysis identified the functional groups present in the molecule [].
- Fluorescence spectroscopy: This technique revealed an emission peak at 575 nm, providing insights into its luminescent properties [].
- Thermogravimetric analysis (TGA) and differential thermal analysis (DTA): These thermal analyses provided information about the compound's thermal stability and decomposition behavior [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
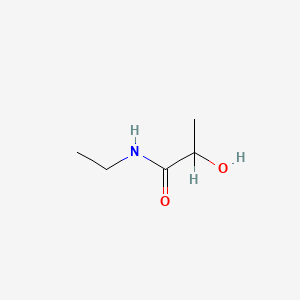
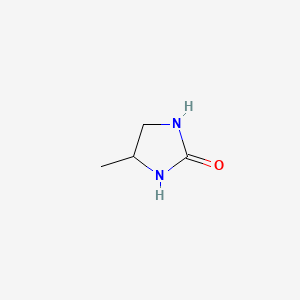
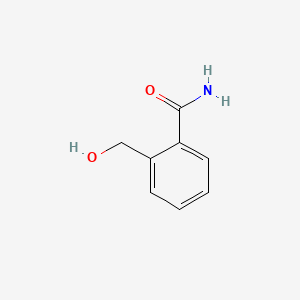
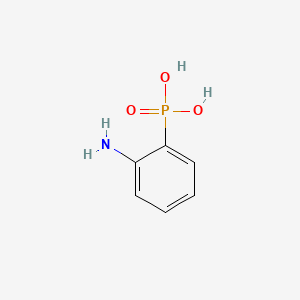
![7-Thia-9-aza-cyclopenta[a]acenaphthylen-8-ylamine](/img/structure/B1606061.png)

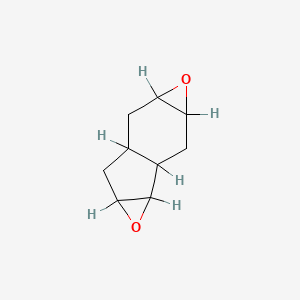
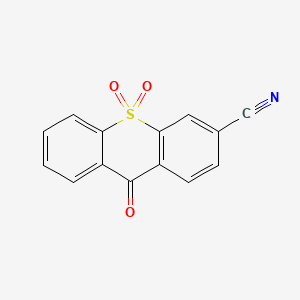
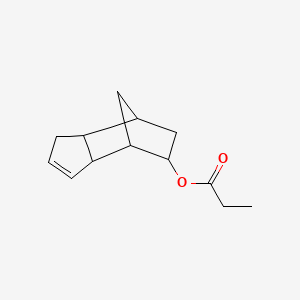
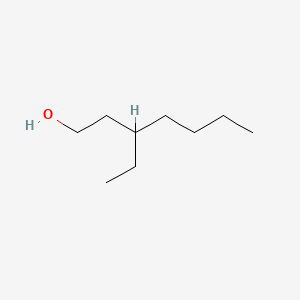
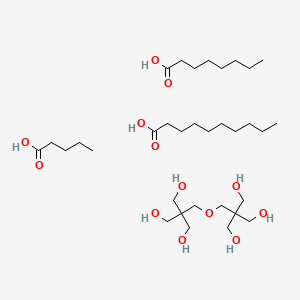
![Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-](/img/structure/B1606074.png)
![Propanamide, N-[3-[bis[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1606075.png)
